Cas no 29212-67-7 (furan-2-amine)
furan-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-Furanamine
- FURAN-2-AMINE
- 2-Aminofuran
- 2-furanylamine
- 2-furylamine
- AC1L4HBY
- AC1Q70BI
- AR-1E1834
- CTK1A3234
- Furan-2-yl amine
- furfurylamine
- SureCN627082
- aminofuran
- UTVVREMVDJTZAC-UHFFFAOYSA-N
- Furanamine
- AKOS006222751
- DTXSID70183470
- BB 0262638
- 29212-67-7
- EN300-1692761
- A851215
- furan-2-amine
-
- MDL: MFCD15143712
- Inchi: 1S/C4H5NO/c5-4-2-1-3-6-4/h1-3H,5H2
- InChI Key: UTVVREMVDJTZAC-UHFFFAOYSA-N
- SMILES: O1C=CC=C1N
Computed Properties
- Exact Mass: 83.03715
- Monoisotopic Mass: 83.037
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 6
- Rotatable Bond Count: 0
- Complexity: 46.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 39.2A^2
- XLogP3: 0.6
Experimental Properties
- Density: 1.115
- Boiling Point: 147.5°Cat760mmHg
- Flash Point: 43°C
- PSA: 39.16
furan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM539083-5g |
2-Furanamine |
29212-67-7 | 97% | 5g |
$912 | 2023-02-02 | |
| Enamine | EN300-1692761-0.05g |
furan-2-amine |
29212-67-7 | 0.05g |
$455.0 | 2023-09-20 | ||
| Enamine | EN300-1692761-0.1g |
furan-2-amine |
29212-67-7 | 0.1g |
$476.0 | 2023-09-20 | ||
| Enamine | EN300-1692761-0.25g |
furan-2-amine |
29212-67-7 | 0.25g |
$498.0 | 2023-09-20 | ||
| Enamine | EN300-1692761-0.5g |
furan-2-amine |
29212-67-7 | 0.5g |
$520.0 | 2023-09-20 | ||
| Enamine | EN300-1692761-1.0g |
furan-2-amine |
29212-67-7 | 1g |
$671.0 | 2023-05-24 | ||
| Enamine | EN300-1692761-2.5g |
furan-2-amine |
29212-67-7 | 2.5g |
$1063.0 | 2023-09-20 | ||
| Enamine | EN300-1692761-5.0g |
furan-2-amine |
29212-67-7 | 5g |
$1945.0 | 2023-05-24 | ||
| Enamine | EN300-1692761-10.0g |
furan-2-amine |
29212-67-7 | 10g |
$2884.0 | 2023-05-24 | ||
| Enamine | EN300-1692761-1g |
furan-2-amine |
29212-67-7 | 1g |
$541.0 | 2023-09-20 |
furan-2-amine Related Literature
-
Ji Hye Lee,Jinhyo Hwang,Chai Won Kim,Amit Kumar Harit,Han Young Woo,Hyung Jong Kim,Yong Woo Kim,Dae Hyuk Choi,Min Ju Cho,Dong Hoon Choi Polym. Chem. 2021 12 1692
-
Sure Siva Prasad,Dirgha Raj Joshi,Jeong Hwa Lee,Ikyon Kim Org. Biomol. Chem. 2020 18 8119
-
Bo Li,Zhizhou Yue,Haoyue Xiang,Linlin Lv,Shanshan Song,Zehong Miao,Chunhao Yang RSC Adv. 2014 4 358
-
4. Ring transformation of isoxazoles into furan and pyran derivativesJuan A. Ciller,Nazario Martín,Carlos Seoane,José L. Soto J. Chem. Soc. Perkin Trans. 1 1985 2581
-
Jungui Zhang,Juan Yao,Jiaming Liu,Shuwen Xue,Yang Li,Cunde Wang RSC Adv. 2015 5 48580
Additional information on furan-2-amine
Recent Advances in the Study of Furan-2-amine (CAS: 29212-67-7) in Chemical Biology and Pharmaceutical Research
Furan-2-amine (CAS: 29212-67-7) is a heterocyclic organic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by a furan ring with an amine substituent, serves as a key building block in the synthesis of various bioactive molecules. Recent studies have explored its potential in drug discovery, particularly in the development of novel therapeutic agents targeting infectious diseases, cancer, and neurological disorders.
One of the most notable advancements in the study of furan-2-amine is its role in the synthesis of antimicrobial agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of furan-2-amine exhibit potent activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers utilized a combination of computational modeling and high-throughput screening to identify the most promising derivatives, highlighting the compound's potential in addressing the global antibiotic resistance crisis.
In the field of oncology, furan-2-amine has been investigated as a scaffold for the development of kinase inhibitors. A recent preprint on bioRxiv revealed that certain furan-2-amine derivatives selectively inhibit the activity of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. These findings suggest that furan-2-amine-based compounds could serve as a foundation for the design of next-generation anticancer drugs with improved specificity and reduced side effects.
Another area of interest is the application of furan-2-amine in neurodegenerative disease research. A 2024 study in ACS Chemical Neuroscience reported that furan-2-amine derivatives exhibit neuroprotective effects in models of Alzheimer's disease. The compounds were shown to reduce amyloid-beta aggregation and mitigate oxidative stress in neuronal cells, offering a potential avenue for the development of disease-modifying therapies.
Despite these promising developments, challenges remain in the optimization of furan-2-amine derivatives for clinical use. Issues such as bioavailability, metabolic stability, and toxicity profiles need to be addressed through further structure-activity relationship (SAR) studies. Nevertheless, the growing body of research underscores the importance of furan-2-amine as a versatile and valuable compound in modern drug discovery and chemical biology.
29212-67-7 (furan-2-amine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)